molecular formula C20H15NO3 B2705414 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one CAS No. 866138-19-4

6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one

Cat. No.: B2705414
CAS No.: 866138-19-4
M. Wt: 317.344
InChI Key: IZUYABJCNMAGBM-UHFFFAOYSA-N
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Description

This compound features a fused chromenoquinoline scaffold with a hydroxy group at position 6 and a tetrahydrobenzo[7,8]chromeno[4,3-b]quinolin-8-one core.

Properties

IUPAC Name

12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4(9),10,15,17,19,21-octaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-17-7-3-6-16-14(17)10-15-18(21-16)13-9-8-11-4-1-2-5-12(11)19(13)24-20(15)23/h1-2,4-5,8-10,20,23H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUYABJCNMAGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(OC4=C(C3=N2)C=CC5=CC=CC=C54)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of coumarinyl hydrazide, which reacts with various reagents to form the desired chromenoquinoline structure .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydro derivatives .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one may possess significant anticancer properties. It has been tested against various cancer cell lines including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Properties : The compound is being investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one can act as iron-chelators which may provide neuroprotection against conditions such as Alzheimer’s disease .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. Detailed studies are ongoing to elucidate these mechanisms further .

Industrial Applications

In addition to its medicinal uses, this compound may find applications in the development of new materials and chemical processes. Its unique chemical structure allows it to be utilized as a building block for synthesizing more complex molecules in organic chemistry .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives related to 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one:

  • Antiproliferative Studies : A study tested various derivatives against human cancer cell lines and found certain modifications increased potency against specific types of cancer cells .
  • Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level with targets involved in cancer progression and inflammation .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of these compounds indicate favorable bioavailability and lower toxicity compared to standard treatments .

Mechanism of Action

The mechanism of action of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Fusion Patterns

Chromenoquinoline derivatives exhibit diverse biological activities depending on their ring fusion positions and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Chromenoquinoline Derivatives
Compound Name Fusion Position Key Substituents Reported Biological Activity References
Target Compound Benzo[7,8]chromeno[4,3-b] 6-hydroxy, tetrahydroquinolinone Hypothesized antiproliferative/neuroprotective*
Maalej et al. (2011) Tacrine Analogues Benzo[7,8]chromeno[2,3-b] 7-aryl, 8-amino AChE inhibition (IC₅₀: 0.30–5.74 μM), antioxidant (ORAC assay)
Chromeno[4,3-b]quinolone Derivatives Chromeno[4,3-b] Aryl groups at positions 7/12 Antiproliferative (MDA-MB-231, MCF-7 cells)
Wei et al. (2021) Compound 5 Pyrano[4,3-b]chromene 11-hydroxy Immunosuppressive (splenic lymphocytes, IC₅₀: 11 μM)

*Inferred from structural analogs; direct data unavailable.

Functional Group Influence

  • Hydroxy vs. Amino Groups: The target compound’s 6-hydroxy group may enhance hydrogen bonding and solubility compared to Maalej’s 8-amino derivatives. Amino groups in Maalej’s compounds contribute to acetylcholinesterase (AChE) inhibition, while hydroxylation could shift activity toward antioxidant or anti-inflammatory pathways .
  • Fusion Position: The [4,3-b] fusion in the target compound and Wei’s pyrano[4,3-b]chromenes correlates with antiproliferative and immunosuppressive activities, unlike [2,3-b]-fused derivatives (e.g., Maalej’s compounds), which prioritize AChE inhibition .

Research Findings and Hypotheses

  • Antiproliferative Potential: Chromeno[4,3-b] derivatives show activity against breast cancer cell lines (e.g., MCF-7). The target compound’s tetrahydroquinolinone moiety may enhance DNA intercalation or kinase inhibition .
  • Antioxidant Capacity : Hydroxy groups in analogous compounds (e.g., Wei’s 11-OH) improve radical scavenging. The 6-hydroxy substituent in the target compound could similarly enhance antioxidant activity .

Biological Activity

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is C14H13NO3C_{14}H_{13}NO_3 with a molecular weight of approximately 241.26 g/mol. The compound features a complex polycyclic structure that contributes to its biological properties.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities including:

  • Anticancer Activity : Several studies have indicated that derivatives of this compound possess significant anticancer properties. For example, compounds structurally related to benzochromenoquinolines have been evaluated for their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cellular models .
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects through the inhibition of phosphodiesterase enzymes (PDE), which are crucial in regulating neuronal signaling pathways .

The biological activities of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes such as PDE2 and COX-2. For instance, one study reported an IC50 value of 3.67±0.47μM3.67\pm 0.47\mu M for PDE2 inhibition .
  • Induction of Apoptosis : In cancer cell lines, the compound has been observed to induce apoptosis through various pathways including caspase activation and mitochondrial membrane potential disruption .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of several derivatives of benzochromenoquinolines against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some derivatives achieving IC50 values below 10 μM against breast and renal cancer cells. The study concluded that structural modifications could enhance their anticancer efficacy .

Case Study 2: Anti-inflammatory Action

Another research focused on the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with the compound, suggesting its potential use in treating inflammatory diseases .

Data Tables

Activity TypeTarget Cell Line/ModelIC50 Value (μM)Reference
AnticancerMDA-MB-468<10
AnticancerA498<10
PDE InhibitionPDE23.67 ± 0.47
Anti-inflammatoryRAW 264.7 MacrophagesSignificant Inhibition

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